Bactobilin

bile pigment biochemistry tetrapyrrole structural biology biliverdin reductase substrate specificity

Bactobilin (CAS 86829-00-7; molecular formula C₃₉H₃₈N₄O₁₈; MW 850.7 g/mol) is a blue bacterial bile pigment and linear tetrapyrrole (bilatriene) first isolated from the anaerobic microorganism Clostridium tetanomorphum. Structurally, it possesses four acetic acid and four propionic acid side chains, classifying it as an octacarboxylic urobiliverdin.

Molecular Formula C39H38N4O18
Molecular Weight 850.7 g/mol
CAS No. 86829-00-7
Cat. No. B1235138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBactobilin
CAS86829-00-7
Synonymsbactobilin
Molecular FormulaC39H38N4O18
Molecular Weight850.7 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C1=C(C(=CC2=NC(=O)C(=C2CC(=O)O)CCC(=O)O)NC1=CC3=C(C(=C(N3)C=C4C(=C(C(=O)N4)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O
InChIInChI=1S/C39H38N4O18/c44-30(45)5-1-16-20(9-34(52)53)27(14-26-18(3-7-32(48)49)23(12-37(58)59)39(61)42-26)40-24(16)13-25-17(2-6-31(46)47)21(10-35(54)55)28(41-25)15-29-22(11-36(56)57)19(38(60)43-29)4-8-33(50)51/h13-15,40-41H,1-12H2,(H,42,61)(H,44,45)(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)/b25-13+,26-14-,28-15+
InChIKeyWURWKSUFZWLCIX-MYKLXLOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bactobilin (CAS 86829-00-7) Research-Grade Procurement: Compound Identity and Structural Profile


Bactobilin (CAS 86829-00-7; molecular formula C₃₉H₃₈N₄O₁₈; MW 850.7 g/mol) is a blue bacterial bile pigment and linear tetrapyrrole (bilatriene) first isolated from the anaerobic microorganism Clostridium tetanomorphum [1]. Structurally, it possesses four acetic acid and four propionic acid side chains, classifying it as an octacarboxylic urobiliverdin [1]. Total synthesis later confirmed that natural bactobilin is identical to urobiliverdin I, distinguishing it from the other four possible urobiliverdin isomers [2]. Unlike the familiar eukaryotic bile pigments biliverdin IXα and bilirubin—which are dicarboxylic compounds derived from protoporphyrin IX—bactobilin is a prokaryotic tetrapyrrole derived from uroporphyrin I via an obligatorily anaerobic enzyme system [3].

1
Defined octacarboxyl bilatriene reference standard for prokaryotic bile pigment research
2
Calibrant for anaerobic tetrapyrrole pathway studies in clostridia and related anaerobes
3
Distinct from eukaryotic biliverdin IXα in carboxyl count, chromatographic mobility, and enzyme recognition

Why Generic Substitution Fails for Bactobilin: Structural and Biochemical Differentiation from Common Bile Pigments


Bactobilin cannot be substituted by the widely available and less expensive biliverdin IXα, bilirubin, or phycocyanobilin in any application requiring a bacterial-origin octacarboxylic bile pigment. Bactobilin bears eight carboxylic acid side chains (four acetic, four propionic) [1], whereas biliverdin IXα carries only two propionic acid groups—a structural disparity that fundamentally alters charge density, aqueous solubility, chromatographic retention, and substrate recognition by biliverdin reductase (BvR) [2]. Furthermore, bactobilin is produced by an obligatorily anaerobic bacterial enzyme system that has no eukaryotic counterpart, making it the only naturally occurring prokaryotic bile pigment available as a reference standard [3]. Procurement of generic biliverdin or bilirubin would yield a dicarboxylic pigment with entirely different enzyme kinetics, spectral properties, and biosynthetic relevance. The quantitative evidence below substantiates these differentiation dimensions.

Structure Bactobilin is an octacarboxyl uroporphyrin-I bilatriene; biliverdin IXα and protoporphyrin IX are dicarboxyl. Carboxyl mismatch alters charge, solubility, and enzyme recognition.
Chromatography Rf values differ significantly across multiple TLC systems. Bactobilin cannot be identified or qualified using biliverdin IXα retention benchmarks.
Enzymology Bacterial anaerobic uroporphyrin cleavage is distinct from eukaryotic heme oxygenase. Eukaryotic bile pigment standards are not valid surrogates for substrate or product in anaerobic assays.

Quantitative Evidence Guide: Bactobilin Differential Performance Against Key Bile Pigment Comparators


Octacarboxylic Side-Chain Architecture Versus Dicarboxylic Eukaryotic Biliverdin IXα

Bactobilin (urobiliverdin I) carries eight total carboxylic acid side chains—specifically four acetic acid (-CH₂COOH) and four propionic acid (-CH₂CH₂COOH) groups—as established by chemical degradation, proton NMR, and mass spectrometry of the purified natural isolate [1]. In contrast, the standard eukaryotic bile pigment biliverdin IXα carries only two propionic acid side chains, as it is derived from protoporphyrin IX (a dicarboxylic porphyrin) [2]. This six-carboxylate difference represents a fundamental structural divergence: bactobilin is an octacarboxylic bilatriene, while biliverdin IXα is a dicarboxylic bilatriene. The presence of four acetate residues in bactobilin is a structural feature absent from all eukaryotic bile pigments, which are exclusively propionate-substituted [2].

Carboxyl count
Reported
8 COOH (4 acetic, 4 propionic) vs 2 COOH (biliverdin IXα)
Foundation for chromatographic and recognition differences
Structural authentication by NMR, IR, MS
bile pigment biochemistry tetrapyrrole structural biology biliverdin reductase substrate specificity

Obligatorily Anaerobic Biosynthetic Enzyme Versus Eukaryotic Oxygen-Requiring Heme Oxygenase

The enzyme that catalyzes bactobilin formation in C. tetanomorphum is obligatorily anaerobic, in decided contrast to the eukaryotic oxygen-requiring heme oxygenase that produces biliverdin IXα [1]. This was demonstrated by Chen et al. (1993), who showed that two blue bile pigments—including bactobilin—were formed under strictly anaerobic conditions from δ-aminolevulinate by cell extracts of C. tetanomorphum, and that the bacterial enzyme system cannot function in the presence of molecular oxygen [1]. Eukaryotic heme oxygenase, by comparison, requires O₂ as a co-substrate for porphyrin ring cleavage and is inactive under anaerobic conditions. This represents a qualitative, categorical difference in enzyme mechanism rather than a quantitative kinetic difference: the two systems are mutually exclusive in their operational conditions [1].

TLC mobility
Head-to-head
Rf: 0.05 (bactobilin) vs 0.29 (biliverdin IXα) in benzene/EtOAc/MeOH; 0 vs 0.59 on cellulose
Supports TLC-based identity confirmation without NMR
Four solvent systems characterized; consistent 5-fold or larger separation
bacterial heme metabolism anaerobic enzymology bile pigment biosynthesis

Dual NADPH/NADH Cofactor Acceptance in Biliverdin Reductase Reduction Versus NADPH-Restricted Biliverdin Isomers

Bactobilin III-α was reduced very efficiently by rat liver biliverdin reductase (molecular form 1) in the presence of both NADPH and NADH [1]. By contrast, biliverdins XI and XIV were efficiently reduced only in the presence of NADPH, even in the presence of excess NADH [1]. Furthermore, NADPH could be functionally replaced by NADH, 3-acetyl-NADPH, and deamino-NADPH only for biliverdin types I and IX and harderobiliverdin; bactobilin III-α reduction proceeded with both NADPH and NADH but not with the other synthetic analogues [1]. This differential cofactor flexibility is not merely a potency difference but a qualitative distinction in cofactor promiscuity, which has implications for in vitro enzymatic assay design and for understanding the evolutionary divergence of bacterial versus eukaryotic biliverdin processing.

UV-Vis absorption
Head-to-head
369 nm (sharp), 644 nm (broad) vs 376 nm, 642–670 nm (biliverdin IXα)
7 nm blue shift aids rapid spectrophotometric verification
380/650 ratio differs (3.56 vs 3.76); vinyl absence contributes to shift
biliverdin reductase kinetics cofactor specificity enzymatic reduction of bilatrienes

Structural Identity Confirmed by Total Synthesis: Bactobilin Equals Urobiliverdin I, Distinct from Four Other Urobiliverdin Isomers

Total synthesis of all five possible urobiliverdin isomers (I–V) that can be derived from oxidation of uroheme I and uroheme III was achieved, enabling direct chromatographic and spectroscopic comparison with natural bactobilin [1]. Urobiliverdin I was found to be identical to natural bactobilin by comparison of high-resolution proton NMR spectra, HPLC retention time (rT), and mass spectral data of the octamethyl ester derivative [1]. The five synthetic isomers are structurally distinguishable: they differ in the arrangement of the acetic acid and propionic acid side chains around the tetrapyrrole macrocycle, yielding distinct NMR chemical shifts and chromatographic retention times. This synthetic confirmation eliminates the structural ambiguity present in the original 1983 isolation report, where two of five possible structures could be ruled out by NMR but three remained candidates [2].

MS molecular ion
Class-level
m/e = 962 (octamethyl ester) vs 610 (biliverdin IXα dimethyl ester)
352 Da difference provides unambiguous mass-spectrometric identification
Field-desorption MS; consistent with octacarboxyl scaffold
total synthesis bile pigment isomer identification HPLC and NMR structural confirmation

Biliverdin-Type Chromophore with Distinct Mass Spectral Fingerprint for Identity Verification

Field-desorption mass spectrometry of purified bactobilin as its octamethyl ester derivative yields a strong molecular ion at m/e = 962 [1]. This mass corresponds exactly to the molecular weight expected for the octamethyl ester of a bilatriene-type bile pigment bearing four acetic and four propionic acid side chains (i.e., structurally derived from uroporphyrin I or III) [1]. For comparison, the octamethyl ester of coprobiliverdin III (tetracarboxylic, with four propionate groups) would yield a lower mass, while the dimethyl ester of biliverdin IXα would yield approximately m/e = 610. The UV-visible spectrum of bactobilin further confirms a biliverdin-type chromophore, with spectral features consistent with a bilatriene conjugated system [1]. These data provide orthogonal analytical handles for compound identity verification upon receipt from a supplier.

Biosynthetic origin
Head-to-head
Obligately anaerobic uroporphyrin cleavage vs O₂-dependent heme oxygenase
Only validated standard for oxygen-independent bacterial pathway
Cell-free extract assay under strict anaerobic conditions
mass spectrometry bile pigment methylation analysis quality control reference standard

Best Research and Industrial Application Scenarios for Bactobilin Based on Quantitative Evidence


Bacterial Anaerobic Heme Catabolism and Prokaryotic Bile Pigment Biosynthesis Studies

Bactobilin is the only commercially identifiable bile pigment produced by an obligatorily anaerobic enzyme system, as demonstrated by its exclusive formation under oxygen-free conditions in C. tetanomorphum extracts [3]. Researchers investigating the evolutionary divergence of heme degradation pathways between prokaryotes and eukaryotes require authentic bactobilin as the product of the bacterial anaerobic system, since eukaryotic biliverdin IXα is produced by the mechanistically unrelated oxygen-dependent heme oxygenase [3]. Substitution with biliverdin would conflate two fundamentally different enzyme mechanisms and invalidate any comparative biochemical conclusions.

Biliverdin Reductase Substrate Specificity and Differential Cofactor Utilization Assays

Bactobilin III-α serves as a mechanistically informative substrate for biliverdin reductase (BvR) because it displays a distinct cofactor acceptance profile: efficiently reduced with both NADPH and NADH, but not with 3-acetyl-NADPH or deamino-NADPH [3]. This profile is intermediate between the broadly permissive biliverdin IXα (all four analogues accepted) and the strictly NADPH-restricted biliverdins XI and XIV [3]. For enzymologists mapping the cofactor binding site or investigating the structural determinants of pyridine nucleotide specificity in BvR, bactobilin provides a unique substrate that dissects NADPH-versus-NADH utilization without the confounding broad analogue acceptance of biliverdin IXα.

Natural Blue Pigment Characterization and Biogenic Colorant Development

As a naturally occurring blue bile pigment with a biliverdin-type chromophore, bactobilin represents a rare prokaryotic blue colorant [3]. Its structural relationship to phycocyanobilin—a similar but distinct blue tetrapyrrole—has been noted in the biogenic dyes literature, where bactobilin is described as a potentially more stable variant [4]. The eight carboxylic acid side chains confer high aqueous solubility at neutral to alkaline pH, a property relevant to textile dyeing and pigment formulation. Industrial researchers evaluating fermentation-derived blue pigments for sustainable textile applications benefit from bactobilin's well-characterized synthetic identity and analytical benchmarks (HPLC rT, m/e = 962 for the octamethyl ester) [5], enabling quality-controlled scale-up studies.

Analytical Reference Standard for Urobiliverdin Isomer Chromatography and Method Validation

The total synthesis of all five urobiliverdin isomers, coupled with the confirmation that natural bactobilin is urobiliverdin I, provides the definitive analytical reference framework for isomer identification [3]. Analytical laboratories developing HPLC or LC-MS methods for bile pigment isomer separation can use bactobilin as the authenticated urobiliverdin I standard, with its documented retention time (rT), NMR spectrum, and mass spectrum serving as system suitability benchmarks [3]. This is critical for quality control in both academic research and industrial production settings where isomeric purity must be verified against the synthetic isomer panel.

Application
Selection Property
Validation Focus
Anaerobic bile pigment pathway analysis
Octacarboxyl bilatriene identity; obligately anaerobic biosynthetic origin
Pathway product quantification; distinguish from eukaryotic heme oxygenase products
TLC system calibration and identity confirmation
Reproducible Rf fingerprint across multiple solvent systems
Lot qualification using reported mobility benchmarks; differentiate from co-migrating porphyrins
Spectrophotometric purity assessment
Characteristic UV-Vis absorption maxima and absorbance ratio
Rapid identity verification; rule out biliverdin IXα contamination via wavelength shift
Biliverdin reductase substrate profiling
Unique NADPH+NADH dual-cofactor requirement
Probe reductase isoform selectivity; study dual-nucleotide binding mechanism
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